![molecular formula C17H29Si2 B14591180 (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl CAS No. 61211-91-4](/img/structure/B14591180.png)
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl is a complex organosilicon compound This compound features a unique structure that combines a dimethylbutenyl group, a methyl group, and a trimethylsilyl-substituted phenyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl typically involves multiple steps:
Formation of the Dimethylbutenyl Group: This can be achieved through the alkylation of a suitable precursor, such as 2,3-dimethylbut-3-en-1-ol, using a strong base like sodium hydride (NaH) and an alkyl halide.
Attachment of the Trimethylsilyl-Substituted Phenyl Group: This step involves the reaction of a trimethylsilyl-substituted phenyl halide with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound.
Coupling with Silicon: The final step is the coupling of the dimethylbutenyl and trimethylsilyl-substituted phenyl groups with a silicon source, such as chlorosilane, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of reduced silanes
Substitution: Formation of substituted organosilicon compounds
Scientific Research Applications
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl involves its interaction with molecular targets through its functional groups. The silicon atom can form strong bonds with various elements, facilitating the formation of stable complexes. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate biological pathways. The dimethylbutenyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dimethylbut-3-en-1-yl)(methyl)phenylsilyl: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methylphenyl]silyl: Similar structure but without the trimethylsilyl substitution, affecting its chemical properties.
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-trimethylsilylphenyl]silyl: Contains a trimethylsilyl group but differs in the position of substitution on the phenyl ring.
Uniqueness
The presence of the trimethylsilyl group in (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds
Properties
CAS No. |
61211-91-4 |
|---|---|
Molecular Formula |
C17H29Si2 |
Molecular Weight |
289.6 g/mol |
InChI |
InChI=1S/C17H29Si2/c1-13(2)15(4)12-18(5)16-10-9-14(3)11-17(16)19(6,7)8/h9-11,15H,1,12H2,2-8H3 |
InChI Key |
GPONNCPXRNGJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[Si](C)CC(C)C(=C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


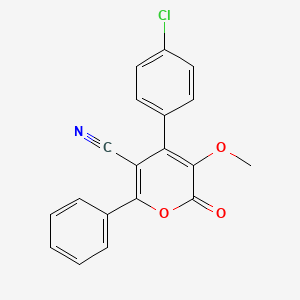
![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)
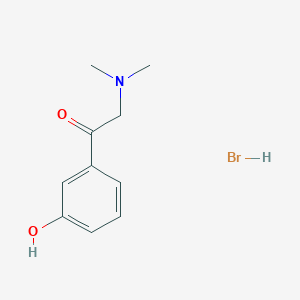
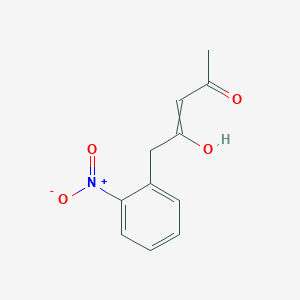
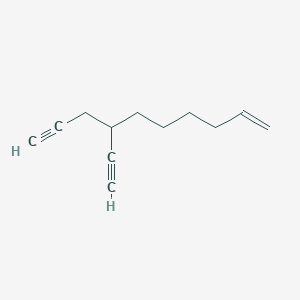

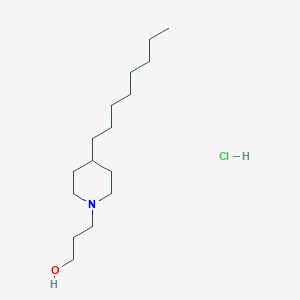
![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
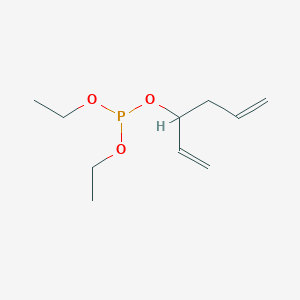
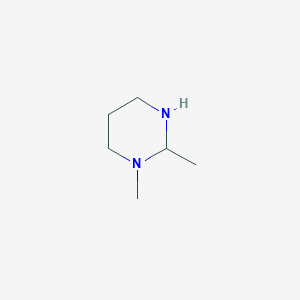
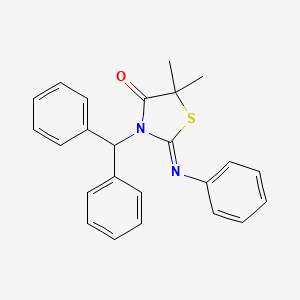
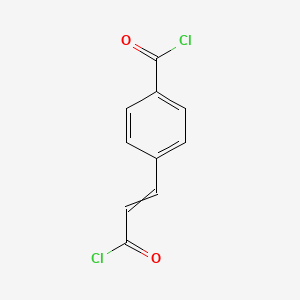
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)

